PerfluorodecylZinc bromide

Description

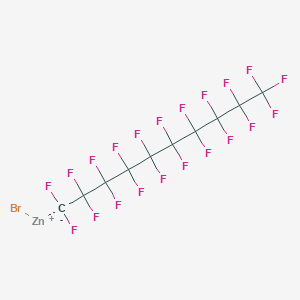

PerfluorodecylZinc bromide (C₁₀F₂₁ZnBr) is an organozinc compound featuring a perfluorinated decyl chain (C₁₀F₂₁) bonded to a zinc atom, with a bromide counterion. This compound belongs to the broader class of per- and polyfluoroalkyl substances (PFAS), characterized by strong carbon-fluorine bonds that confer exceptional thermal stability, chemical inertness, and hydrophobicity . Organozinc reagents like this compound are pivotal in cross-coupling reactions (e.g., Negishi coupling) for synthesizing fluorinated organic materials, which are used in coatings, electronics, and surfactants .

Properties

Molecular Formula |

C10BrF21Zn |

|---|---|

Molecular Weight |

664.4 g/mol |

IUPAC Name |

bromozinc(1+);1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-henicosafluorodecane |

InChI |

InChI=1S/C10F21.BrH.Zn/c11-1(12)2(13,14)3(15,16)4(17,18)5(19,20)6(21,22)7(23,24)8(25,26)9(27,28)10(29,30)31;;/h;1H;/q-1;;+2/p-1 |

InChI Key |

STEOKIFZAMKUOF-UHFFFAOYSA-M |

Canonical SMILES |

[C-](C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[Zn+]Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

PerfluorodecylZinc bromide can be synthesized through the reaction of perfluorodecyl bromide with zinc in the presence of a suitable solvent, such as tetrahydrofuran (THF). The reaction typically involves the following steps:

- Dissolution of zinc powder in THF.

- Addition of perfluorodecyl bromide to the zinc solution.

- Stirring the mixture at room temperature or slightly elevated temperatures to facilitate the reaction.

The reaction conditions, such as temperature and reaction time, can be optimized to achieve high yields of this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve larger-scale reactors and more controlled environments to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Reaction Types and Mechanisms

Perfluorodecyl zinc bromide participates in several reaction types, often leveraging its hybrid organometallic-fluorocarbon structure:

Nucleophilic Substitution

The zinc-bromine bond undergoes nucleophilic displacement reactions. For example, in cross-coupling reactions, bromide can be replaced by other nucleophiles (e.g., aryl or alkyl groups) in the presence of transition metal catalysts like nickel or palladium . This reactivity aligns with similar zinc halide derivatives .

Transmetallation

The compound acts as a transmetallation agent, transferring its perfluorodecyl group to other metals. For instance:

Such reactions are critical in synthesizing fluorinated organocopper intermediates for further functionalization .

Catalytic Activity

In catalytic cycles, the perfluorodecyl zinc bromide stabilizes electron-deficient intermediates. Its fluorinated chain enhances electron-withdrawing effects, accelerating reactions like:

-

Hydrogenolysis : Facilitates cleavage of C–X bonds (X = Br, Cl) via radical intermediates .

-

Oxidative Additions : Participates in Ni-catalyzed couplings by transferring alkyl radicals to aryl halides .

Key Reaction Pathways

Mechanistic Insights

-

Electron-Withdrawing Effects : The perfluorodecyl group withdraws electron density from the zinc center, increasing its electrophilicity and enhancing reactivity toward nucleophiles .

-

Radical Pathways : Under photoredox conditions, bromide oxidation generates bromine radicals (*Br), which abstract hydrogen atoms from substrates, initiating chain reactions . For example:

Bromine radicals then mediate H-atom transfer, producing alkyl radicals for subsequent coupling .

-

Stabilization of Transition States : The fluorinated chain stabilizes charge-separated intermediates in polar solvents, reducing activation energy for reactions like SN2 substitutions.

Stability and Decomposition

Perfluorodecyl zinc bromide is moisture-sensitive, hydrolyzing to form hydrogen bromide and zinc hydroxide derivatives5:

Thermal decomposition above 100°C yields zinc bromide and perfluorodecyl radicals, which recombine to form stable fluorocarbons5.

Scientific Research Applications

PerfluorodecylZinc bromide has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.

Biology: Its hydrophobic and inert nature makes it useful in the development of biomaterials and surface coatings that resist biofouling.

Medicine: It is explored for use in drug delivery systems due to its ability to form stable emulsions and its biocompatibility.

Industry: It is used in the production of specialty chemicals, including surfactants and lubricants, due to its unique chemical properties.

Mechanism of Action

The mechanism by which PerfluorodecylZinc bromide exerts its effects is primarily through its ability to participate in chemical reactions as a nucleophile or electrophile. The zinc atom in the compound can coordinate with various ligands, facilitating the formation of new chemical bonds. In coupling reactions, the zinc atom acts as a mediator, transferring the perfluorodecyl group to the organic halide, resulting in the formation of a new carbon-carbon bond.

Comparison with Similar Compounds

Research and Regulatory Considerations

- Synthetic Utility: this compound’s reactivity in cross-coupling reactions outperforms non-fluorinated zinc bromides (e.g., benzylzinc bromides in ) due to electron-withdrawing fluorine atoms stabilizing transition states .

- Environmental Impact : While shorter-chain PFAS (e.g., C6 derivatives) are favored under regulatory guidelines, this compound’s applications in closed industrial systems may mitigate ecological exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.